molecular formula C24H23N3O5S B12028998 4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 617695-22-4

4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12028998
CAS No.: 617695-22-4
M. Wt: 465.5 g/mol
InChI Key: YBPAXHRVNQGZNS-XUTLUUPISA-N
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Description

4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolone core, substituted with butoxybenzoyl, hydroxyphenyl, and thiadiazolyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butoxybenzoyl Group: This step often involves Friedel-Crafts acylation using butoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Hydroxyphenyl Group: This can be done via a nucleophilic substitution reaction, where a hydroxyphenyl derivative reacts with the intermediate compound.

    Incorporation of the Thiadiazolyl Group: This step might involve the reaction of a thiadiazole derivative with the intermediate under suitable conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or recyclable catalysts to reduce costs and environmental impact.

    Purification Techniques: Employing advanced purification methods like chromatography or crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1H-pyrrol-2(5H)-one: Lacks the thiadiazolyl group, which might affect its reactivity and applications.

    4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one: Substitution of the hydroxy group with a methoxy group could alter its chemical and biological properties.

Uniqueness

The presence of the thiadiazolyl group in 4-(4-Butoxybenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one makes it unique compared to similar compounds

Properties

CAS No.

617695-22-4

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H23N3O5S/c1-3-4-13-32-18-11-7-16(8-12-18)21(29)19-20(15-5-9-17(28)10-6-15)27(23(31)22(19)30)24-26-25-14(2)33-24/h5-12,20,28-29H,3-4,13H2,1-2H3/b21-19+

InChI Key

YBPAXHRVNQGZNS-XUTLUUPISA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)O)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)O)O

Origin of Product

United States

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